4-Bromo-3-methyl-N-(2-methylpropyl)benzamide
Description
4-Bromo-3-methyl-N-(2-methylpropyl)benzamide is a brominated benzamide derivative characterized by a 4-bromo-3-methyl-substituted aromatic ring and an N-(2-methylpropyl)amide group.
Propriétés
IUPAC Name |
4-bromo-3-methyl-N-(2-methylpropyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-8(2)7-14-12(15)10-4-5-11(13)9(3)6-10/h4-6,8H,7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKWNTYVNZMALU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Bromination of 3-Methylphenyl Precursors
A common approach involves starting from 3-methyl-substituted aromatic compounds, such as 3-methylanisole or 3-methylphenol derivatives, which undergo selective bromination at the 4-position.
Vapor Phase Bromination Process :
This advanced method vaporizes the 3-alkyl phenol ether (e.g., 3-methylanisole) and bromine in a reactor under reduced pressure (10 to 200 mm Hg, optimally ~50 mm Hg) and controlled temperature (<100 °C). The vapors are mixed and maintained in the vapor phase by reflux, allowing selective monobromination to form 4-bromo-3-methylphenyl ethers with minimal dibromo impurities (less than 2.5% by weight).
This method eliminates solvents, increases productivity, and simplifies purification.
Typical reaction parameters:- Temperature: 90–100 °C in the reflux column
- Bromine feed rate: 0.2 to 0.5 mL/min vapor
- Reaction time: ~11 hours for 329 g charge
- Yield: ~96.6% based on 3-methylanisole reacted
- Pressure: ~50 mm Hg
(Source: EP0420556A2 patent)
Conventional Liquid Phase Bromination :
Bromination can also be carried out in solvents such as heptane, carbon tetrachloride, acetic acid, or aqueous hydrogen bromide solution. However, these methods often suffer from higher dibromoanisole impurities (2.5–10%) and require extensive purification.
Conversion to the Benzamide
After obtaining the 4-bromo-3-methyl substituted aromatic intermediate, the next step is amide formation:
- Acylation/Amination Reaction :
The acid chloride or activated ester derivative of 4-bromo-3-methylbenzoic acid is reacted with 2-methylpropylamine to form the target benzamide. This reaction typically proceeds under mild conditions, often in the presence of a base like triethylamine to scavenge HCl byproduct.
Key considerations include:- Controlling stoichiometry to avoid overreaction
- Using dry solvents such as dichloromethane or tetrahydrofuran
- Monitoring reaction progress by TLC or HPLC
- Purification by recrystallization or chromatography
- Data Table: Typical Reaction Conditions and Outcomes
| Step | Conditions | Key Parameters | Outcome / Yield | Notes |
|---|---|---|---|---|
| Vapor Phase Bromination | 3-methylanisole vapor + Br2 vapor, 50 mm Hg | Temp: 90–100 °C, Br2 feed 0.2-0.5 mL/min, 11 h | 96.6% yield of 4-bromo-3-methylanisole | Low dibromo impurity (<2.5%) |
| Liquid Phase Bromination | 3-methylanisole + Br2 in solvent (e.g., acetic acid) | Elevated temp, solvent present | Moderate yield, 2.5–10% dibromo impurity | Requires purification |
| Amide Formation (Acylation) | 4-bromo-3-methylbenzoyl chloride + 2-methylpropylamine | Room temp to mild heating, base present | High yield (typically >85%) | Standard amide coupling conditions |
Selectivity and Purity : The vapor phase bromination method significantly reduces dibromo by-products compared to traditional liquid-phase methods, improving the purity of the brominated intermediate and thus the final benzamide product.
-
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the substitution pattern and amide formation.
- Mass Spectrometry (MS) validates molecular weight and bromine incorporation.
- Infrared Spectroscopy (IR) identifies characteristic amide bonds and aromatic substitutions.
-
- Solvent-free vapor phase bromination reduces environmental impact and cost.
- High yield and selectivity enhance overall synthetic efficiency.
- Reduced purification steps lower production time and waste.
The preparation of 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide is best achieved by first synthesizing the 4-bromo-3-methyl substituted aromatic intermediate through a vapor phase bromination of 3-methylphenyl ethers under controlled reduced pressure and temperature conditions to minimize dibromo impurities. This intermediate is then converted to the benzamide via standard acylation with 2-methylpropylamine. This method is supported by detailed process parameters and analytical validation, offering a professional and efficient route suitable for research and potential scale-up.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3-methyl-N-(2-methylpropyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzamides.
Reduction: Formation of 4-amino-3-methyl-N-(2-methylpropyl)benzamide.
Oxidation: Formation of 4-bromo-3-methylbenzoic acid.
Applications De Recherche Scientifique
4-Bromo-3-methyl-N-(2-methylpropyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups on the benzene ring can influence the compound’s binding affinity and selectivity towards these targets. The N-(2-methylpropyl) group may also play a role in modulating the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Comparaison Avec Des Composés Similaires
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Substituent Position and Reactivity : The position of bromine and methyl groups significantly influences reactivity. For example, 3-bromo-4-methylbenzamide lacks the bulky N-(2-methylpropyl) group present in the target compound, which may reduce steric hindrance and alter solubility.
- Biological Activity : Fluorinated and pyridinyl-substituted benzamides (e.g., compound 35 in ) demonstrate the role of electron-withdrawing groups (e.g., F) and aromatic heterocycles in enhancing binding affinity to biological targets.
Structure–Activity Relationships (SAR)
Table 2: Inhibitory Activity of Benzamide Derivatives (PCAF HAT Assay)
SAR Insights :
- Acyl Chain Length: Long acyl chains (e.g., tetradecanoylamino in compound 17 ) enhance inhibitory activity compared to shorter chains.
- Relevance to Target Compound : While the target compound lacks an acyl chain, its bromine and methyl groups may contribute to hydrophobic interactions in biological systems, analogous to the acyl chains in .
Activité Biologique
4-Bromo-3-methyl-N-(2-methylpropyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth examination of the biological activity associated with this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
This compound features a bromine atom at the para position of a methyl-substituted benzene ring, linked to a propyl amide group. Its molecular formula is , and it has a molecular weight of approximately 255.17 g/mol. The presence of the bromine atom is significant as it can influence the compound's reactivity and biological interactions.
The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, similar compounds in its class have shown activity through several pathways:
- Enzyme Inhibition : Many benzamide derivatives act as inhibitors for various enzymes, including histone deacetylases (HDACs) and certain kinases, which are crucial in regulating gene expression and cell proliferation.
- Anticancer Activity : Compounds with similar structures have demonstrated cytotoxic effects against multiple cancer cell lines by inducing apoptosis or inhibiting cellular proliferation pathways.
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties. A study evaluating a series of benzamide derivatives reported significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways and modulation of cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| A549 (Lung Cancer) | 20 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 25 | Mitochondrial pathway activation |
Enzyme Inhibition Studies
Inhibition assays have shown that this compound can inhibit certain key enzymes involved in cancer metabolism:
- Histone Deacetylases (HDACs) : This compound has been tested for HDAC inhibition, which is critical for cancer therapy as HDAC inhibitors can reactivate silenced genes involved in tumor suppression.
Case Studies
- Study on Breast Cancer Cells : A recent study examined the effect of this compound on MCF-7 breast cancer cells. The results indicated that treatment led to a significant decrease in cell viability and induced apoptosis through caspase activation.
- In Vivo Efficacy : In an animal model, administration of this compound resulted in reduced tumor growth in xenograft models of lung cancer. Tumor weights were significantly lower in treated groups compared to controls, suggesting potential as an effective therapeutic agent.
Q & A
Q. What are the common synthetic routes for preparing 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide, and what critical reaction parameters must be controlled?
- Methodological Answer : The synthesis typically involves coupling a brominated benzoic acid derivative with 2-methylpropylamine. A two-step approach is recommended:
Acid activation : Convert 4-bromo-3-methylbenzoic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
Amide formation : React the acid chloride with 2-methylpropylamine under anhydrous conditions (e.g., in dichloromethane or THF) with a base like triethylamine to neutralize HCl.
- Critical parameters :
- Temperature : Maintain 0–5°C during acid chloride formation to prevent side reactions.
- Stoichiometry : Use a 1.1–1.2 molar excess of 2-methylpropylamine to ensure complete reaction.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is essential to isolate the product.
- Validation : NMR (¹H/¹³C) and mass spectrometry (ESI-MS) confirm structural integrity. For example, ESI-MS should show [M+H]⁺ at m/z 298.1 (calculated for C₁₂H₁₅BrNO⁺) .
- Relevant Evidence : Substituted benzamide synthesis strategies in and outline analogous coupling reactions .
Q. How should researchers optimize purification methods for this compound to ensure high yield and purity?
- Methodological Answer :
- Solvent selection : Use ethanol/water for recrystallization due to the compound’s moderate polarity.
- Chromatography : A hexane/ethyl acetate gradient (7:3 to 1:1) on silica gel effectively separates unreacted starting materials.
- Purity checks :
- HPLC : C18 column, 70:30 acetonitrile/water, UV detection at 254 nm.
- Melting point : Compare observed values (e.g., ~120–125°C) with literature to confirm consistency .
- Common contaminants : Residual 2-methylpropylamine or brominated byproducts can be minimized by rigorous washing with dilute HCl and NaHCO₃ during workup .
Advanced Research Questions
Q. What challenges arise in determining the crystal structure of this compound via X-ray diffraction, and how can they be addressed?
- Methodological Answer :
- Challenges :
Heavy atom effects : Bromine’s high electron density can cause absorption errors and complicate data refinement.
Disorder : The 2-methylpropyl group may exhibit rotational disorder, reducing data quality.
- Solutions :
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) and low-temperature (100 K) crystallization to minimize thermal motion.
- Refinement : Employ SHELXL (via the SHELX suite) with anisotropic displacement parameters for non-H atoms. Constrain disordered groups using PART instructions .
- Hydrogen bonding analysis : Apply Etter’s graph-set analysis to identify intermolecular interactions (e.g., N–H⋯O=C hydrogen bonds) that stabilize the lattice .
- Relevant Evidence : details SHELX’s robustness in handling heavy atoms and disorder .
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, MS) during the characterization of this compound?
- Methodological Answer :
- NMR conflicts :
- Signal splitting : If unexpected multiplicity arises, use 2D techniques (COSY, HSQC) to assign coupling pathways. For example, diastereotopic protons in the 2-methylpropyl group may split signals .
- Solvent effects : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts.
- MS anomalies :
- Isotopic patterns : Bromine’s ¹:¹ isotopic ratio (⁷⁹Br/⁸¹Br) should produce a 1:1 doublet for [M+H]⁺. Deviations suggest impurities or adduct formation.
- High-resolution MS (HRMS) : Confirm molecular formula with <5 ppm error (e.g., Calc. for C₁₂H₁₅BrNO: 298.0304; Found: 298.0309) .
- Cross-validation : Compare experimental data with computational predictions (e.g., ACD/Labs Percepta) for ¹³C NMR chemical shifts .
Q. What methodological approaches are used to evaluate the biological activity of this compound in drug discovery?
- Methodological Answer :
- Target identification : Screen against kinase or protease libraries using fluorescence polarization or SPR-based assays.
- SAR studies : Synthesize analogs (e.g., varying bromine position or alkyl chain length) and correlate structural changes with activity .
- In vitro assays :
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Measure IC₅₀ values against target enzymes (e.g., acetylcholinesterase) via Ellman’s method.
- Relevant Evidence : highlights similar benzamides targeting bacterial enzymes, suggesting analogous protocols .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the physical properties (e.g., solubility, melting point) of this compound?
- Methodological Answer :
- Root causes :
Purity differences : Impurities (e.g., residual solvents) lower melting points. Verify purity via HPLC or elemental analysis.
Polymorphism : Crystallization conditions (e.g., solvent, cooling rate) may yield different polymorphs with distinct melting points .
- Resolution :
- Standardize protocols : Use IUPAC-recommended methods for solubility testing (e.g., shake-flask technique).
- DSC/TGA : Perform differential scanning calorimetry to detect polymorphic transitions or decomposition .
- Relevant Evidence : reports melting points for brominated benzoic acid derivatives, emphasizing protocol standardization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
